Methyl 2-(4-methylmorpholin-2-yl)acetate
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Overview
Description
Methyl 2-(4-methylmorpholin-2-yl)acetate: is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a methyl group at the 4-position of the morpholine ring and an acetate group at the 2-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methylmorpholin-2-yl)acetate typically involves the reaction of 4-methylmorpholine with methyl chloroacetate under basic conditions . The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the morpholine ring attacks the carbon atom of the methyl chloroacetate, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methylmorpholin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-(4-methylmorpholin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-methylmorpholin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-(4-methylmorpholin-2-yl)acetate can be compared with other similar compounds, such as:
Methyl 2-(6-methylmorpholin-2-yl)acetate: This compound has a similar structure but with a methyl group at the 6-position of the morpholine ring.
Methyl 2-(2-methylmorpholin-4-yl)acetate: This compound has a methyl group at the 2-position of the morpholine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl 2-(4-methylmorpholin-2-yl)acetate |
InChI |
InChI=1S/C8H15NO3/c1-9-3-4-12-7(6-9)5-8(10)11-2/h7H,3-6H2,1-2H3 |
InChI Key |
LBSVMEFTPAWDKN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)CC(=O)OC |
Origin of Product |
United States |
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